Cas no 1807197-87-0 (Methyl 2-chloromethyl-5-cyano-4-hydroxyphenylacetate)

Methyl 2-chloromethyl-5-cyano-4-hydroxyphenylacetate 化学的及び物理的性質
名前と識別子
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- Methyl 2-chloromethyl-5-cyano-4-hydroxyphenylacetate
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- インチ: 1S/C11H10ClNO3/c1-16-11(15)4-7-2-9(6-13)10(14)3-8(7)5-12/h2-3,14H,4-5H2,1H3
- InChIKey: OVMBBHZDIKCWHS-UHFFFAOYSA-N
- SMILES: ClCC1C=C(C(C#N)=CC=1CC(=O)OC)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 299
- トポロジー分子極性表面積: 70.3
- XLogP3: 2
Methyl 2-chloromethyl-5-cyano-4-hydroxyphenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013011646-500mg |
Methyl 2-chloromethyl-5-cyano-4-hydroxyphenylacetate |
1807197-87-0 | 97% | 500mg |
815.00 USD | 2021-06-25 | |
Alichem | A013011646-250mg |
Methyl 2-chloromethyl-5-cyano-4-hydroxyphenylacetate |
1807197-87-0 | 97% | 250mg |
499.20 USD | 2021-06-25 | |
Alichem | A013011646-1g |
Methyl 2-chloromethyl-5-cyano-4-hydroxyphenylacetate |
1807197-87-0 | 97% | 1g |
1,504.90 USD | 2021-06-25 |
Methyl 2-chloromethyl-5-cyano-4-hydroxyphenylacetate 関連文献
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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6. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
Methyl 2-chloromethyl-5-cyano-4-hydroxyphenylacetateに関する追加情報
Methyl 2-chloromethyl-5-cyano-4-hydroxyphenylacetate (CAS No. 1807197-87-0): A Comprehensive Overview
Methyl 2-chloromethyl-5-cyano-4-hydroxyphenylacetate, identified by its CAS number 1807197-87-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, featuring a unique structural arrangement of functional groups, presents a promising candidate for various applications, particularly in the development of novel therapeutic agents.
The molecular structure of Methyl 2-chloromethyl-5-cyano-4-hydroxyphenylacetate encompasses several key functional groups, including a chloromethyl moiety, a cyano group, and a hydroxy substituent on a phenyl ring connected to an acetate ester. This combination of functionalities makes it a versatile building block for synthesizing more complex molecules with potential pharmacological activity.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds containing similar structural motifs. The presence of the chloromethyl group suggests potential reactivity that could be exploited in medicinal chemistry, while the cyano and hydroxy groups may contribute to interactions with biological targets. These features have prompted researchers to investigate its potential role in drug discovery and development.
One of the most compelling aspects of Methyl 2-chloromethyl-5-cyano-4-hydroxyphenylacetate is its utility as a precursor in the synthesis of more intricate pharmacophores. The compound's ability to undergo various chemical transformations, such as nucleophilic substitution and condensation reactions, makes it a valuable intermediate in organic synthesis. These transformations can be tailored to introduce additional functional groups or to modify existing ones, thereby allowing for the creation of structurally diverse derivatives.
The acetate ester moiety in the molecule also plays a crucial role in its chemical behavior. Ester groups are known to participate in a wide range of reactions, including hydrolysis, transesterification, and reduction, which can be leveraged to achieve specific synthetic goals. This flexibility makes Methyl 2-chloromethyl-5-cyano-4-hydroxyphenylacetate a valuable asset in the synthetic chemist's toolkit.
In the context of pharmaceutical research, the exploration of new molecular entities is essential for addressing unmet medical needs. The structural features of Methyl 2-chloromethyl-5-cyano-4-hydroxyphenylacetate, particularly its combination of electron-withdrawing and electron-donating groups, make it an attractive candidate for further investigation. Researchers have been particularly interested in its potential as an intermediate in the synthesis of kinase inhibitors, which are widely used in the treatment of various cancers and inflammatory diseases.
The< strong>cyano group is known to enhance electrophilicity, which can be beneficial in designing molecules that interact with biological targets through covalent bonding. This property has been exploited in the development of proteasome inhibitors and other targeted therapies. Additionally, the< strong>hydroxy group can participate in hydrogen bonding interactions, which are crucial for achieving high affinity and selectivity in drug design.
The< strong>chloromethyl group offers another layer of reactivity that can be harnessed for medicinal chemistry applications. Chloromethyl groups are known to undergo nucleophilic addition reactions, allowing for the introduction of additional functional groups at specific positions within the molecule. This reactivity has been utilized in the synthesis of various bioactive compounds, including those with antimicrobial and anti-inflammatory properties.
In recent studies, researchers have been exploring the use of computational methods to predict the biological activity of novel compounds. The structural features of< strong>Methyl 2-chloromethyl-5-cyano-4-hydroxyphenylacetate, including its< strong>chloromethyl,< strong>cyano, and< strong>hydroxygroups, have been used as input parameters in virtual screening algorithms to identify potential drug candidates. These computational approaches have shown promise in accelerating the drug discovery process by rapidly evaluating large libraries of compounds.
The synthesis and characterization of< strong>Methyl 2-chloromethyl-5-cyano-4-hydroxyphenylacetate
The versatility of< strong>Methyl 2-chloromethyl-5-cyano-4-hydroxyphenylacetate
In conclusion,< strong>Methyl 2-chloromethyl-5-cyano-4-hydroxyphenylacetate (CAS No. 1807197-87-0)
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